6-(氨甲基)吡啶-2-甲酸

描述

Synthesis Analysis

The synthesis of related compounds, such as 6-phenylethynyl picolinic acid and its derivatives, involves biotransformation and chemical synthesis routes. For instance, 6-phenylethynyl picolinic acid can be synthesized through a biotransformation process using Acinetobacter sp. strain F4, followed by a ring closure in the presence of ammonium ions. Chemically, it can be synthesized from 6-bromopicolinic acid through a palladium-catalyzed coupling reaction with phenylacetylene, followed by hydrolysis to afford the target compound (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives has been extensively studied through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. For example, complexes of oxidovanadium(IV) with picolinic acid derivatives have been characterized, revealing detailed information about their coordination environments and the impact of ligand substitutions on the molecular geometry (Koleša-Dobravc et al., 2014).

Chemical Reactions and Properties

Picolinic acids and their derivatives undergo various chemical reactions, including coupling reactions, to form complex structures. These reactions are influenced by the presence of the aminomethyl group and the pyridine ring, which contribute to the compound's reactivity. The modification of agarose with picolinic acids, for instance, demonstrates the application of these reactions in creating new materials with potential sensor applications in biomedical and pharmaceutical industries (Kondaveeti et al., 2014).

Physical Properties Analysis

The physical properties of 6-(Aminomethyl)picolinic acid derivatives, such as solubility, melting point, and fluorescence emissions, are critical for their application in various fields. For example, the fluorescence emissions of fluorogenic pyridine carboxylic acid amides of agarose have been studied, showing significantly higher emissions compared to their monomeric equivalents, highlighting their potential use in sensing applications (Kondaveeti et al., 2014).

科学研究应用

铕和铽敏化剂: Andres 和 Chauvin (2011) 的一项研究探索了使用 6-磷酰吡啶-2-甲酸衍生物作为铕和铽的敏化剂,揭示了它们在增强各种应用中的发光特性方面的潜力 (Andres 和 Chauvin,2011).

生物降解和生物修复: Zhang 等人 (2019) 研究了罗多球菌 sp. PA18 对吡啶-2-甲酸的生物降解,该菌株能够利用吡啶-2-甲酸作为碳和能源,证明了其在被吡啶-2-甲酸污染的环境中进行生物修复的潜力 (Zhang 等人,2019).

吡啶-2-甲酸分解代谢: Qiu 等人 (2018) 对参与吡啶-2-甲酸降解的一种新型脱羧酶进行了表征,突出了其在微生物代谢中的作用,并提供了对吡啶-2-甲酸分解代谢分子机制的见解 (Qiu 等人,2018).

有机化学中的合成方法: Kametani (1970) 描述了使用吡啶-2-甲酸衍生物合成杂环化合物,可用于创建包括药物在内的各种有机化合物 (Kametani,1970).

荧光酰胺的合成: Kondaveeti 等人 (2014) 探索了吡啶-2-甲酸与琼脂糖的荧光酰胺的合成,这些酰胺可在生物医学和制药行业中用作传感器 (Kondaveeti 等人,2014).

除草剂应用: Feng 等人 (2023) 研究了新型吡啶-2-甲酸衍生物的设计和合成,以用作潜在的除草剂,展示了显着的除草活性 (Feng 等人,2023).

与金属阳离子的络合: Anderegg (1960) 研究了吡啶-2-甲酸衍生物与各种金属阳离子的络合,这与配位化学有关 (Anderegg,1960).

作用机制

Target of Action

The primary target of 6-(Aminomethyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(Aminomethyl)picolinic acid interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions .

Biochemical Pathways

The compound affects the biochemical pathways related to zinc transport and the function of ZFPs . It has been shown to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . Furthermore, it has been suggested that the compound is involved in the degradation pathway of picolinic acid .

Pharmacokinetics

Picolinic acid, a related compound, is known to be a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

The molecular and cellular effects of 6-(Aminomethyl)picolinic acid’s action include the inhibition of viral replication and packaging, disruption of normal cell homeostatic functions, and modulation of immune responses . It has been shown to be an anti-viral in vitro and in vivo .

未来方向

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral abilities . Researchers hope to develop this compound into a therapeutic agent that can help fight a variety of viral diseases . This suggests potential future directions for the study and application of 6-(Aminomethyl)picolinic acid as well.

属性

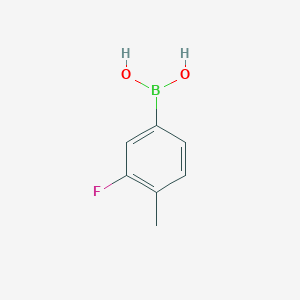

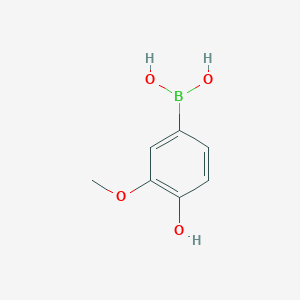

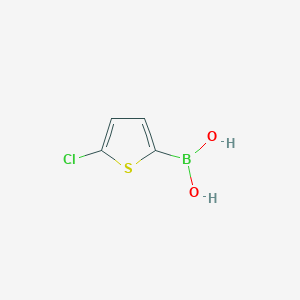

IUPAC Name |

6-(aminomethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,4,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWKBQBRQWNTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)picolinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)

![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)

![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)

![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)